

Introduction: The Strategic Importance of 6-Fluoroquinazolin-2-amine

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Compound of Interest

Compound Name: **6-Fluoroquinazolin-2-amine**

Cat. No.: **B1507409**

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In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of bioactive compounds.^{[1][2]} **6-Fluoroquinazolin-2-amine** (CAS No. 20028-72-2) represents a strategically functionalized variant of this core, engineered to serve as a versatile and high-value building block in drug discovery.^{[3][4][5]} Its structure, featuring a fused benzene and pyrimidine ring system, is augmented by two critical functionalities: a nucleophilic amino group at the 2-position and an electron-withdrawing fluorine atom at the 6-position.

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance key pharmacological properties.^{[6][7]} For the quinazoline nucleus, this modification can improve metabolic stability, increase bioavailability, and modulate binding interactions with protein targets.^[6] Consequently, **6-Fluoroquinazolin-2-amine** is not merely an intermediate; it is a carefully designed precursor for synthesizing novel therapeutic agents, particularly in oncology and antiviral research.^[6] This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

PART 1: Core Physicochemical and Structural Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its successful application in complex synthetic routes. The key physicochemical data for **6-Fluoroquinazolin-2-amine** are summarized below.

Property	Value	Reference(s)
CAS Number	20028-72-2	[3][4][5]
Molecular Formula	C ₈ H ₆ FN ₃	[4][8]
Molecular Weight	163.15 g/mol	
IUPAC Name	6-fluoroquinazolin-2-amine	[3]
Synonyms	2-Amino-6-fluoroquinazoline, 2-Quinazolinamine, 6-fluoro-	[3][4]
Boiling Point	373.7±34.0 °C (Predicted)	[3]
Density	1.400±0.06 g/cm ³ (Predicted)	[3]
SMILES Code	NC1=NC=C2C=C(F)C=CC2=N 1	[5]
Storage	Keep in dark place, 2-8°C, Inert atmosphere	

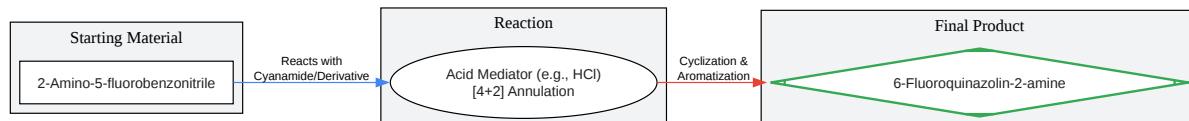
PART 2: Synthesis and Experimental Protocol

The synthesis of 2-aminoquinazolines is a well-trodden path in heterocyclic chemistry. A robust and efficient method for preparing **6-Fluoroquinazolin-2-amine** proceeds from 2-amino-5-fluorobenzonitrile. The ortho-positioning of the amine and nitrile groups in this precursor makes it an ideal starting material for constructing the quinazoline core.[9][10]

Causality Behind Experimental Design:

The chosen synthetic pathway leverages the inherent reactivity of the aminobenzonitrile scaffold. The nitrile group provides the necessary carbon atom (C2 of the final product), while the ortho-amino group acts as the internal nucleophile for the crucial cyclization step. The use of a reagent like cyanamide or a derivative which then undergoes a rearrangement is a common strategy. A more direct approach involves an acid-mediated annulation. This ensures high regioselectivity and good yields, which are critical for producing high-purity material for subsequent drug development stages.

Visualized Synthesis Workflow



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Caption: Synthesis of **6-Fluoroquinazolin-2-amine** from 2-amino-5-fluorobenzonitrile.

Detailed Step-by-Step Laboratory Protocol

This protocol describes a representative acid-mediated synthesis.

- **Reaction Setup:** To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-fluorobenzonitrile (1.0 eq).
- **Solvent and Reagents:** Add a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF). Add N-benzyl cyanamide (1.2 eq) or a similar cyanamide source.
- **Acid Mediation:** Slowly add concentrated hydrochloric acid (2.0 eq) to the stirred mixture. The acid acts as a mediator for the [4+2] annulation reaction.[\[11\]](#)
- **Heating and Reaction Monitoring:** Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
- **Work-up:** Cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water and neutralize with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.
- **Isolation:** The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water, followed by a cold non-polar solvent (e.g., hexane) to remove organic impurities.

- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **6-Fluoroquinazolin-2-amine**.

PART 3: Chemical Reactivity and Mechanistic Insights

The reactivity of **6-Fluoroquinazolin-2-amine** is dictated by the interplay between the electron-deficient quinazoline core and its functional groups.

- The 2-Amino Group: This group is the primary center of nucleophilicity. It readily participates in reactions such as N-alkylation, N-acylation, and condensation with electrophiles.[\[12\]](#) This provides a convenient handle for introducing diverse side chains, a critical step in building structure-activity relationships (SAR) during lead optimization. The amino group also activates the quinazoline ring towards certain reactions, although the overall ring system remains electron-poor.
- The Quinazoline Core: The pyrimidine half of the scaffold is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 4-position, especially if a leaving group is present there. Electrophilic substitution on the quinazoline ring is generally difficult and requires harsh conditions.[\[13\]](#) When it does occur, substitution is directed to the benzene ring, with the 8- and 6-positions being the most likely sites.[\[13\]](#)
- The 6-Fluoro Group: The fluorine atom exerts a strong electron-withdrawing inductive effect. This has several important consequences:
 - Modulation of Basicity: It decreases the basicity of the ring nitrogens and the 2-amino group, which can affect binding to biological targets and alter pharmacokinetic properties.
 - Metabolic Stability: The C-F bond is very strong, making the 6-position resistant to oxidative metabolism. This is a key reason for incorporating fluorine into drug candidates—to block a potential site of metabolic degradation and prolong the drug's half-life.[\[6\]](#)
 - Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's active site, thereby enhancing binding affinity.[\[6\]](#)

PART 4: Applications in Drug Discovery

6-Fluoroquinazolin-2-amine is a cornerstone intermediate for the synthesis of protein kinase inhibitors, a major class of modern cancer therapeutics.[14][15] The quinazoline scaffold effectively mimics the purine ring of ATP, allowing its derivatives to competitively bind to the ATP-binding site of various kinases.[16]

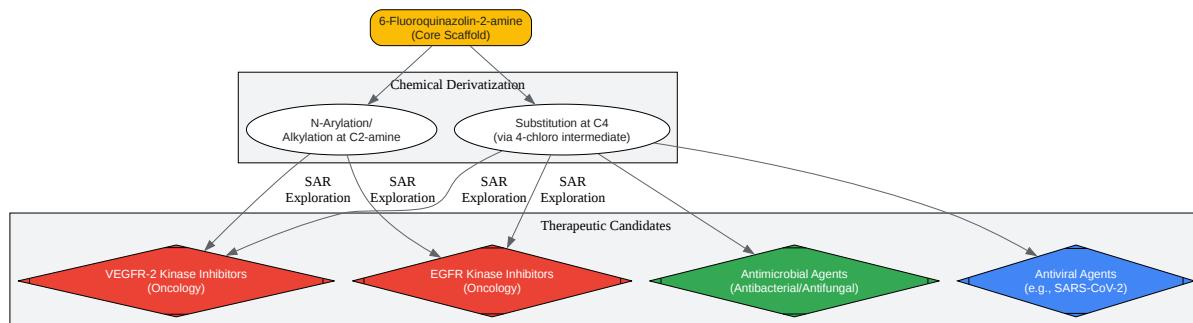
Targeting the Epidermal Growth Factor Receptor (EGFR)

The quinazoline core is central to several FDA-approved EGFR inhibitors like gefitinib and erlotinib.[14] The 6-position is directed toward the solvent interface in the EGFR active site, making it an ideal position for modification to optimize properties without disrupting core binding interactions.[17] Derivatives of 6-fluoroquinazoline have shown potent antiproliferative effects against various cancer cell lines, with IC_{50} values often in the low micromolar or even nanomolar range.[6][15]

Antiviral and Antimicrobial Potential

Beyond oncology, the 6-fluoroquinazoline scaffold has been explored for other therapeutic applications. Derivatives have shown potential as inhibitors of the SARS-CoV-2 3CLpro enzyme, highlighting their promise in antiviral research.[6] Furthermore, various S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have demonstrated a broad spectrum of antifungal activity.[18]

Visualized Application Pathway



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Caption: Role of **6-Fluoroquinazolin-2-amine** as a scaffold for diverse inhibitors.

PART 5: Spectroscopic Signature

While actual spectra must be obtained experimentally, the expected spectroscopic characteristics provide a valuable reference for compound verification.

- **¹H NMR:** The spectrum would show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). Protons at the 5- and 7-positions will exhibit coupling to the fluorine atom (³JHF and ⁴JHF respectively), leading to doublet of doublets or more complex patterns. The amine protons (-NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
- **¹³C NMR:** The carbon spectrum would display 8 distinct signals. The carbon atom bonded to fluorine (C6) will show a large one-bond coupling constant (¹JCF ~240-250 Hz), appearing

as a doublet. The adjacent carbons (C5 and C7) will show smaller two-bond couplings ($^2J_{CF}$).

- **IR Spectroscopy:** Key vibrational bands would include N-H stretching for the primary amine (two bands, ~ 3300 - 3500 cm^{-1}), C=N and C=C stretching vibrations from the quinazoline ring (~ 1500 - 1650 cm^{-1}), and a strong C-F stretching band (~ 1200 - 1250 cm^{-1}).
- **Mass Spectrometry:** In an ESI-MS spectrum, the compound would show a prominent protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 164.07.

Conclusion

6-Fluoroquinazolin-2-amine is a quintessential example of a modern heterocyclic building block, strategically designed for utility in medicinal chemistry. Its combination of a privileged quinazoline core, a reactive amino handle, and a pharmacologically advantageous fluorine substituent makes it an exceptionally valuable precursor for the synthesis of targeted therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully exploit its potential in the development of next-generation inhibitors for cancer, infectious diseases, and beyond.

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